molecular formula C20H14N2O4S B102103 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone CAS No. 17727-74-1

1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone

Numéro de catalogue B102103
Numéro CAS: 17727-74-1
Poids moléculaire: 378.4 g/mol
Clé InChI: PUHVZLBTWPOIFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone, also known as AQ4N, is a novel hypoxia-selective prodrug that has been investigated for its potential use in cancer treatment. AQ4N is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors.

Mécanisme D'action

1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone is a prodrug that is selectively activated under hypoxic conditions, which are commonly found in solid tumors. The prodrug is converted to its active form, AQ4, by a reduction reaction catalyzed by nitroreductase enzymes that are upregulated in hypoxic tumor cells. AQ4 then undergoes a series of reactions that generate reactive oxygen species, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been shown to selectively target hypoxic regions of tumors, which are often resistant to radiation and chemotherapy. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been investigated in preclinical studies for its ability to enhance the efficacy of radiation therapy and chemotherapy in a variety of cancer types, including glioblastoma, breast, lung, and colon cancer. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has several advantages for lab experiments, including its selective activation under hypoxic conditions, which allows for targeted therapy of hypoxic regions of tumors. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has also been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies. However, 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has some limitations, including its potential toxicity and the need for nitroreductase enzymes for activation, which may vary between tumor types.

Orientations Futures

There are several future directions for 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone research, including investigating its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. There is also a need for further investigation into the optimal dosing and administration of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone in clinical trials. Additionally, there is a need for further research into the mechanisms of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone activation and its potential toxicity in vivo.

Méthodes De Synthèse

The synthesis of 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone involves the reaction of 1,4-diaminoanthraquinone with thiophenol in the presence of a catalyst. The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic regions of tumors, which are often resistant to radiation and chemotherapy. 1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone has been investigated in preclinical studies for its ability to enhance the efficacy of radiation therapy and chemotherapy in a variety of cancer types, including glioblastoma, breast, lung, and colon cancer.

Propriétés

Numéro CAS

17727-74-1

Nom du produit

1,4-Diamino-5,8-dihydroxy-2-(phenylthio)anthraquinone

Formule moléculaire

C20H14N2O4S

Poids moléculaire

378.4 g/mol

Nom IUPAC

1,4-diamino-5,8-dihydroxy-2-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C20H14N2O4S/c21-10-8-13(27-9-4-2-1-3-5-9)18(22)17-14(10)19(25)15-11(23)6-7-12(24)16(15)20(17)26/h1-8,23-24H,21-22H2

Clé InChI

PUHVZLBTWPOIFZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)O)N

SMILES canonique

C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)O)N

Autres numéros CAS

17727-74-1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.